Regioisomeric Differentiation: 3-Methyl vs. 2- and 4-Methyl Benzamide Positional Isomers
The target compound features a 3-methylbenzamide moiety, differentiating it from its 2-methylbenzamide (CAS 921578-38-3) and 4-methylbenzamide (CAS 921805-40-5) analogs. While direct, publicly available head-to-head biochemical data is absent, the established SAR for pyridazinone-based PDE inhibitors indicates that the position of the methyl substituent on the terminal phenyl ring modulates the inhibitor's pIC50 by up to 1.5 log units [1]. This inference is drawn from systematic studies of analogous series where N-substitution patterns critically influence PDE4 vs. PDE3 selectivity, with pIC50 values ranging from 5.4 to 8.7 depending on the substituent's steric and electronic properties [2]. The 3-methyl orientation presents a distinct steric footprint and electron density distribution compared to its ortho- and para-substituted counterparts, which is predicted to alter the molecule's conformational preference and hydrogen-bonding network within the PDE catalytic pocket [1].
| Evidence Dimension | Regioisomer impact on PDE4 inhibitory potency (pIC50) |
|---|---|
| Target Compound Data | 3-methylbenzamide isomer (CAS 921852-96-2); specific quantitative PDE4 inhibition data not publicly available. |
| Comparator Or Baseline | Related pyridazinone series: N-substitution variation leads to PDE4 pIC50 ranging from 6.5 (moderate activity) to 8.7 (potent activity) across different analogs [1][2]. |
| Quantified Difference | Class-level potency shift of up to ΔpIC50 ≈ 1.5 units depending on N-substitution identity and position. |
| Conditions | In vitro enzyme inhibition assays using human recombinant PDE4 isoforms; data from published pyridazinone/phthalazinone SAR studies. |
Why This Matters
For procurement, selecting the correct isomer (3-methyl) is non-arbitrary; using an alternative isomer without prior validation risks a >30-fold change in potency, potentially derailing a screening cascade or invalidating SAR hypotheses.
- [1] Van der Mey, M., Hatzelmann, A., Van der Laan, I. J., Sterk, G. J., Thibaut, U., & Timmerman, H. (2001). Novel Selective PDE4 Inhibitors. 1. Synthesis, Structure−Activity Relationships, and Molecular Modeling of 4-(3,4-Dimethoxyphenyl)-2H-phthalazin-1-ones and Analogues. Journal of Medicinal Chemistry, 44(16), 2511-2522. View Source
- [2] Van der Mey, M., Bommelé, K. M., Hatzelmann, A., Van der Laan, I. J., Sterk, G. J., Thibaut, U., ... & Timmerman, H. (2003). Synthesis and structure-activity relationships of cis-tetrahydrophthalazinone/pyridazinone hybrids: a novel series of potent dual PDE3/PDE4 inhibitory agents. Journal of Medicinal Chemistry, 46(10), 2008-2016. View Source
